![molecular formula C16H21NO4S2 B2777056 3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one CAS No. 1351631-50-9](/img/structure/B2777056.png)
3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one is a useful research compound. Its molecular formula is C16H21NO4S2 and its molecular weight is 355.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one is a member of the spirocyclic compound family, characterized by its unique bicyclic structure that includes both an oxa and thia moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 293.41 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds containing a benzenesulfonyl group exhibit significant antimicrobial properties. A study examining various benzenesulfonamide derivatives found that they possess inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve interference with bacterial folic acid synthesis, a pathway critical for bacterial growth and survival.
Cardiovascular Effects
A recent investigation into the cardiovascular effects of benzenesulfonamide derivatives highlighted their potential to modulate perfusion pressure and coronary resistance. The study utilized an experimental design to evaluate the impact of these compounds on isolated rat hearts:
Group | Compound | Dose | Effect on Perfusion Pressure |
---|---|---|---|
I | Control (Krebs solution only) | - | Baseline |
II | Benzenesulfonamide | 0.001 nM | Increased |
III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide) | 0.001 nM | Decreased |
IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM | No significant change |
V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM | Decreased |
The results indicated that Compound 4 significantly reduced perfusion pressure compared to controls, suggesting a potential role in cardiovascular modulation through calcium channel inhibition .
The biological activity of the compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. For instance, docking studies have suggested that the compound interacts with calcium channels, which are crucial for regulating vascular tone and heart contractility.
Study on Calcium Channel Inhibition
A theoretical-experimental study explored the interaction of benzenesulfonamide derivatives with calcium channels using molecular docking techniques. The results demonstrated that certain derivatives could effectively bind to calcium channel proteins, leading to decreased intracellular calcium levels and subsequent vasodilation.
Pharmacokinetic Studies
Pharmacokinetic parameters were evaluated using computational models, revealing insights into absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The findings suggested favorable pharmacokinetic profiles for several derivatives, indicating their potential for further development as therapeutic agents.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c18-15(6-13-23(19,20)14-4-2-1-3-5-14)17-9-7-16(8-10-17)21-11-12-22-16/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTGENQDUNIONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.